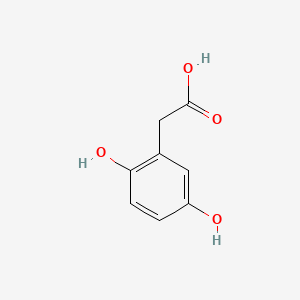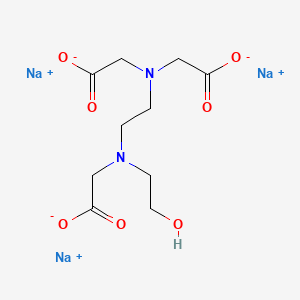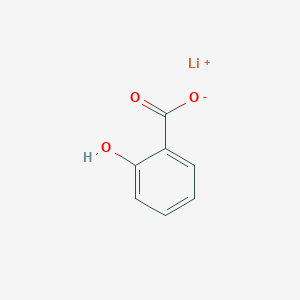
lithium;2-hydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lithium 2-hydroxybenzoate can be synthesized through the neutralization reaction between lithium hydroxide and 2-hydroxybenzoic acid. The reaction is typically carried out in an aqueous medium at room temperature. The general reaction is as follows:
C7H6O3+LiOH→C7H5LiO3+H2O
Industrial Production Methods: In industrial settings, the production of lithium 2-hydroxybenzoate involves the reaction of lithium carbonate with 2-hydroxybenzoic acid. The reaction is conducted in a solvent such as ethanol or water, and the product is isolated by filtration and recrystallization.
Types of Reactions:
Oxidation: Lithium 2-hydroxybenzoate can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: This compound is relatively stable and does not readily undergo reduction reactions.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the hydroxyl group on the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed:
Oxidation: Oxidation of lithium 2-hydroxybenzoate can lead to the formation of various carboxylic acids.
Substitution: Halogenation can produce halogenated derivatives of lithium 2-hydroxybenzoate.
Applications De Recherche Scientifique
Lithium 2-hydroxybenzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other lithium compounds.
Biology: It has been studied for its potential anti-inflammatory and analgesic properties.
Medicine: Lithium 2-hydroxybenzoate is investigated for its potential use in the treatment of conditions such as bipolar disorder, leveraging the mood-stabilizing effects of lithium ions.
Industry: It is used in the formulation of certain pharmaceuticals and as an additive in various chemical processes.
Mécanisme D'action
The mechanism of action of lithium 2-hydroxybenzoate is primarily attributed to the lithium ion. Lithium ions can modulate neurotransmitter activity and inhibit enzymes such as glycogen synthase kinase-3 and inositol monophosphatases. These actions contribute to its mood-stabilizing effects and potential therapeutic benefits in psychiatric conditions .
Comparaison Avec Des Composés Similaires
Lithium Carbonate: Used primarily in the treatment of bipolar disorder.
Lithium Citrate: Another lithium salt with similar therapeutic applications.
Sodium Salicylate: A sodium salt of 2-hydroxybenzoic acid with anti-inflammatory properties.
Uniqueness: Lithium 2-hydroxybenzoate combines the therapeutic effects of lithium ions with the anti-inflammatory properties of 2-hydroxybenzoic acid, making it a unique compound with potential dual benefits in medical applications.
Propriétés
IUPAC Name |
lithium;2-hydroxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3.Li/c8-6-4-2-1-3-5(6)7(9)10;/h1-4,8H,(H,9,10);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBOOKLOXQFNPZ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC=C(C(=C1)C(=O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].C1=CC=C(C(=C1)C(=O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5LiO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2R)-6-{[(Allyloxy)carbonyl]amino}-2-ammoniohexanoate](/img/structure/B7802317.png)
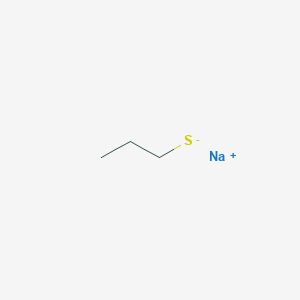
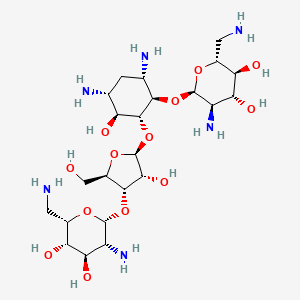
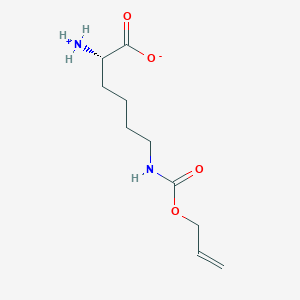
![sodium;(2S,3S,4S,5R,6S)-6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B7802345.png)
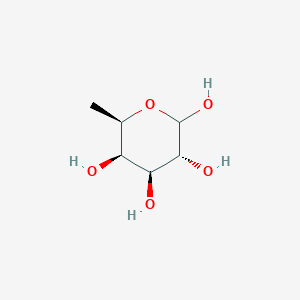
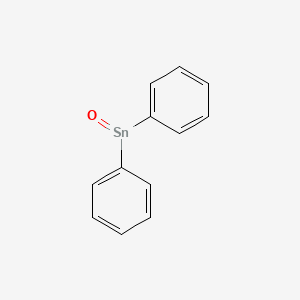
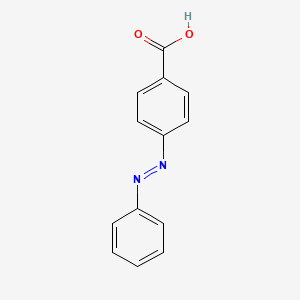
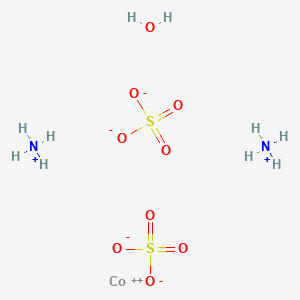

![2-[4-(2-Hydroxyethyl)piperazin-4-ium-1-yl]ethanesulfonate](/img/structure/B7802393.png)
